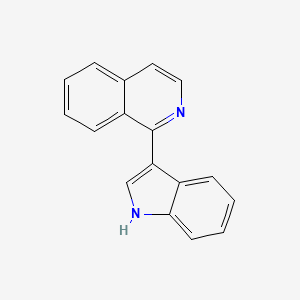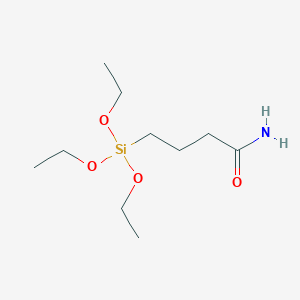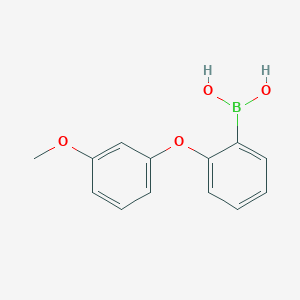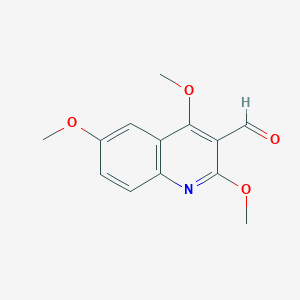
4-(1-Aziridinyl)-6-bromocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aziridinyl)-6-bromocinnoline is a heterocyclic organic compound that features both an aziridine ring and a bromine atom attached to a cinnoline core. The aziridine ring is a three-membered nitrogen-containing ring, which is known for its high reactivity due to ring strain. The presence of the bromine atom adds to the compound’s versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aziridinyl)-6-bromocinnoline typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as ortho-substituted anilines and nitriles.
Aziridine Ring Formation: The aziridine ring can be introduced through the reaction of the brominated cinnoline with aziridine or its derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aziridinyl)-6-bromocinnoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Ring-Opening Reactions: Nucleophiles such as amines, alcohols, or thiols in the presence of acids or bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Ring-Opened Products: Amines, alcohols, or thiols with extended carbon chains.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-(1-Aziridinyl)-6-bromocinnoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings, particularly in the automotive and electronics industries.
Mechanism of Action
The mechanism of action of 4-(1-Aziridinyl)-6-bromocinnoline involves its interaction with various molecular targets:
Molecular Targets: The aziridine ring can alkylate nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes.
Pathways Involved: The compound can induce DNA cross-linking, leading to the inhibition of DNA replication and transcription, which is a common mechanism for anticancer agents.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aziridinyl)-3-buten-2-one: Another aziridine-containing compound with antimicrobial and anticancer properties.
Aziridine-1-carbaldehyde Oximes: Known for their cytotoxic activity and potential as anticancer agents.
Trifunctional Aziridine Crosslinkers: Used in industrial applications for enhancing the properties of coatings and adhesives.
Uniqueness
4-(1-Aziridinyl)-6-bromocinnoline is unique due to the combination of the aziridine ring and the bromine atom on the cinnoline core. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
68211-07-4 |
|---|---|
Molecular Formula |
C10H8BrN3 |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-6-bromocinnoline |
InChI |
InChI=1S/C10H8BrN3/c11-7-1-2-9-8(5-7)10(6-12-13-9)14-3-4-14/h1-2,5-6H,3-4H2 |
InChI Key |
KEBHXAPQDGLIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CN=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)

![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)



![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)

![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)

![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
